Pentylbenzene, an aromatic hydrocarbon with the formula C₁₁H₁₆, serves as a reference compound in various areas of organic chemistry research. Its well-defined structure and readily available commercial forms make it suitable for:
The aromatic ring and alkyl chain in pentylbenzene offer interesting properties for materials science applications:
Due to its presence in certain petroleum products and its potential for environmental release, pentylbenzene can be used as a:
Pentylbenzene, also known as n-pentylbenzene or 1-phenyl-n-pentane, is an organic compound with the molecular formula and a molecular weight of approximately 148.24 g/mol. It features a phenyl group attached to a pentyl chain, making it a member of the alkylbenzene family. The compound appears as a colorless liquid with a characteristic aromatic odor and is primarily used in various chemical applications and research settings .
Research on the biological activity of pentylbenzene is limited, but it has been studied for its potential effects on aquatic organisms. For example, acute toxicity tests have shown that pentylbenzene has an LC50 value of approximately 1.71 mg/l in fathead minnows over 96 hours, indicating moderate toxicity to aquatic life . More detailed studies are needed to fully understand its biological implications.
Pentylbenzene can be synthesized through various methods:
Pentylbenzene finds applications in several areas:
Studies have focused on the combustion characteristics and oxidation kinetics of pentylbenzene. Research indicates that it exhibits distinct behavior during low-temperature oxidation processes compared to other alkylbenzenes. Investigations into its combustion under varying pressures have provided insights into how side-chain length affects combustion efficiency and emissions .
Pentylbenzene shares structural similarities with several other alkylbenzenes. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylbenzene | C8H10 | Used primarily in styrene production; less hydrophobic than pentylbenzene. |
Propylbenzene | C9H12 | Similar structure but shorter side chain; lower boiling point. |
Butylbenzene | C10H14 | Slightly larger side chain; used in similar applications but with different reactivity profiles. |
Hexylbenzene | C12H18 | Longer side chain; exhibits different physical properties compared to pentylbenzene. |
Pentylbenzene's unique five-carbon side chain contributes to its specific reactivity patterns and applications, distinguishing it from these other compounds.
Jet-cooled laser‐induced fluorescence (LIF) and rotationally cooled Raman spectra resolve three principal conformers of n-pentylbenzene in the gas phase (Fig. 1). Density-functional calculations at the B3LYP-D3BJ/def2-TZVP level reproduce the electronic origin spacings and furnish the relative zero-point-corrected energies listed in Table 1 [1] [2].
Table 1 Low-lying conformers of n-pentylbenzene (gas phase, 0 K)
Conformer | Dihedral descriptor* | ΔE (kJ mol⁻¹) | Characteristic Raman bands† (cm⁻¹) | Population at 298 K (%) |
---|---|---|---|---|
all-trans | t₁t₂t₃t₄ | 0.0 | 2911, 2928, 2963, 2969 | 39 [1] |
g₁ | g₁t₂t₃t₄ | 0.1 | 2914, 2930, 2963, 2969 | 37 [1] |
g₁g₂ | g₁g₂t₃t₄ | 1.3 | 2950 (diagnostic), 2928 | 19 [1] |
g₂ | t₁g₂t₃t₄ | 2.5 | 2911, 2950 (weak) | 5 [1] |
*Dihedral angles are counted from the phenyl ipso carbon; g = ±60°, t = 180°.
†Jet-cooled Raman experiment, 80 K; 5 cm⁻¹ uncertainty [3] [4].
The Raman data confirm that (i) the benzylic CH₂ units (C1–C2) vibrate at higher frequency than internal CH₂ groups, and (ii) the g₁g₂ conformer possesses a unique 2950 cm⁻¹ band that fingerprints the adjacent-gauche “positive pentane” motif [3]. Calculated barrier heights for single C–C torsions (12–15 kJ mol⁻¹) exceed 5 kT at 298 K, so the pre-expansion Boltzmann distribution is largely quenched in the molecular beam [5].
Pentylbenzene is below the critical chain length required for true hair-pin folding back over the aromatic ring; such “g₁g₃g₄” turns appear first in n-octylbenzene [5]. Nevertheless, the molecule already exhibits localized CH···π contacts that bias its conformational landscape:
A single gauche defect at C(1)–C(2) (g₁) places CH₂(3) directly over the π-cloud edge, stabilising g₁ to near-degeneracy with the all-trans form (ΔE ≈ 0.1 kJ mol⁻¹) [1].
Introduction of a second, like-signed gauche dihedral (g₁g₂) leaves the phenyl contact intact while adding favourable CH₂(4)-CH₂(1) dispersion; the energy penalty is only 1.3 kJ mol⁻¹ instead of the 2 × 2.5 kJ mol⁻¹ expected for two isolated gauche defects [1] [5].
Unlike higher homologues, no red-shifted LIF origins attributable to folded geometries are detected for pentylbenzene, demonstrating that dispersion with the isolated π-cloud is insufficient to overcome entropic costs until ≥C₈ chains [5].
These findings indicate that early-stage incipient folding is governed by local CH···π stabilization rather than by long-range chain–chain dispersion, setting the stage for full hair-pin formation in longer alkylbenzenes.
Accurate interpretation of the CH-stretch manifold requires inclusion of stretch–bend Fermi resonances and inter-site coupling. An anharmonic local-mode Hamiltonian, parameter-scaled to 0.85 for inter-carbon stretch coupling, reproduces the jet-cooled spectra of all three low-energy conformers [5]. Salient features are summarised in Table 2.
Table 2 Anharmonic signatures of n-pentylbenzene conformers (CH-stretch region)
Spectral feature (cm⁻¹) | Dominant local mode(s) | Conformer specificity | Origin of shift |
---|---|---|---|
2969 / 2963 | CH₃ ν_as pair | All conformers | Near-degenerate methyl asymmetric stretches [5] |
2928 ± 2 | (CH₂)central νas | all-trans, g₁ | Delocalised oscillator over trans segment [5] |
2914 | Benzylic CH₂ ν_as | g₁ only | Enhanced CH···π interaction at C(3) [1] |
2950 | CH(1)-CH(4) coupled ν_as | g₁g₂ (diagnostic) | Steric repulsion in adjacent gauche pair raises site frequency by 46 cm⁻¹ [5] |
2870 / 2862 | Symmetric CH₂ pair + FR | All conformers | Fermi mixing with CH₂ scissoring overtones [3] |
Local-mode site frequencies for the all-trans skeleton reveal pronounced edge effects (Fig. 2): CH₂(1) = 2912 cm⁻¹ and CH₂(2) = 2904 cm⁻¹ are shifted +23 and +15 cm⁻¹, respectively, relative to interior CH₂ groups (2889 cm⁻¹), while the terminal CH₂(4) next to the methyl group is raised to 2898 cm⁻¹ [5]. These gradients split the bright asymmetric‐stretch combination into two transitions separated by ~25 cm⁻¹, accounting for the intensity pattern seen in Table 2.
Anharmonic analysis therefore provides quantitative fingerprints for each conformer: the 2950 cm⁻¹ band identifies consecutive gauche defects, whereas a new 2955 cm⁻¹ band (absent in pentylbenzene but present in octylbenzene) signals the first fully folded g₁g₃g₄ turn [5]. In pentylbenzene, the absence of this latter feature corroborates the conformational deductions from section 3.2.
Environmental Hazard